6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

Description

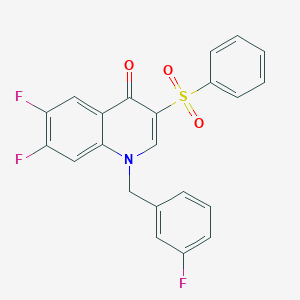

The compound features:

- 6,7-Difluoro substitutions on the quinoline core, enhancing metabolic stability and electronic properties.

- A 3-fluorobenzyl group at position 1, contributing to steric and electronic modulation.

- A phenylsulfonyl group at position 3, which may influence binding interactions in biological systems.

This scaffold is part of a broader class of sulfonamide-containing 4-quinolones, which have been investigated for antiproliferative, antimicrobial, and kinase-inhibitory activities . The synthesis of such compounds often employs radical oxidative cyclization methods, as reported by Zhou et al., using tert-butyl hydroperoxide (TBHP) to generate sulfone-containing 4-quinolones from o-azidoaryl acetylenic ketones and sulfonic acids .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3S/c23-15-6-4-5-14(9-15)12-26-13-21(30(28,29)16-7-2-1-3-8-16)22(27)17-10-18(24)19(25)11-20(17)26/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYADCJBPTWAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis or Friedländer synthesis, starting from aniline derivatives and carbonyl compounds.

Introduction of the fluorine atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the benzyl and phenylsulfonyl groups: This can be done through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline nitrogen or the benzyl group.

Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-Difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biological assays.

Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The presence of fluorine atoms may enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Sulfonyl and Benzyl Groups

The pharmacological and physicochemical properties of 4-quinolones are highly dependent on substituent modifications. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural Comparison of 4-Quinolone Derivatives

Key Observations :

However, steric hindrance may reduce synthetic yields, as seen in Zhou’s method, where bulky substituents lower efficiency . 3-Methylphenyl (CAS 1325306-46-4): Electron-donating methyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Benzyl Group Variations :

- 3-Fluorobenzyl (Target) : Meta-fluorine substitution minimizes steric clash while maintaining dipole interactions.

- 4-Fluorobenzyl () : Para-substitution may alter molecular dipole orientation, affecting target engagement.

- 3-Methylbenzyl () : Methyl groups enhance lipophilicity but may introduce steric constraints in binding pockets.

Hypothesized Pharmacological Implications

- Antiproliferative Activity: Zhang’s water-soluble 4-quinolones demonstrate that sulfonyl and fluorinated groups enhance cytotoxicity, suggesting the target compound may share similar mechanisms .

- Kinase Inhibition: Fluorine atoms in the quinoline core are known to improve binding to ATP pockets in kinases, a feature leveraged in the design of kinase inhibitors .

Biological Activity

6,7-Difluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry. Its unique quinoline core, substituted with fluorine atoms and a phenylsulfonyl group, contributes to its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Structural Characteristics

- Molecular Formula : C22H14F3NO3S

- Molecular Weight : 429.41 g/mol

- CAS Number : 899213-94-6

The compound's structure includes:

- A quinoline core

- A difluoro substitution at positions 6 and 7

- A phenylsulfonyl group at position 3

- A 3-fluorobenzyl moiety attached to the nitrogen of the quinoline ring

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of various enzymes, particularly kinases involved in cell signaling pathways. A study highlighted its moderate inhibitory activity against several kinases, suggesting its potential as a lead compound for developing more selective kinase inhibitors .

Anticancer Properties

The compound has shown promise in anti-proliferative assays against various cancer cell lines. In vitro studies revealed that derivatives of quinoline compounds exhibit significant growth inhibition in cancer cells, including A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines. The most potent derivatives demonstrated effects comparable to established chemotherapeutic agents .

Case Study: Inhibition of Topoisomerase I

A related study on quinolone derivatives demonstrated that certain compounds structurally similar to this compound exhibited strong inhibition of Topoisomerase I (Top I), an enzyme critical for DNA replication and repair. These compounds showed promising anti-proliferative activity in vitro, with significant tumor growth inhibition observed in vivo .

Table: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms enhances lipophilicity, potentially increasing cellular uptake and bioavailability. The phenylsulfonyl group may contribute to binding affinity with target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.